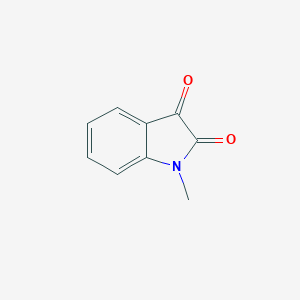

1-Methylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBVWFTGAZHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174591 | |

| Record name | N-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-74-4 | |

| Record name | 1-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydroindole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylisatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNV9DH4SXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methylisatin (CAS No. 2058-74-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Methylisatin (CAS No. 2058-74-4), a synthetically versatile N-methylated derivative of isatin. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and summarizes its known biological activities with a focus on its role as an enzyme inhibitor. Quantitative data on its physicochemical properties, biological efficacy, and toxicity are presented in structured tables for clarity. Furthermore, this guide includes detailed methodologies for relevant biological assays and visualizes key concepts through diagrams of experimental workflows and a representative signaling pathway, rendered using the DOT language for Graphviz.

Introduction

This compound, also known as N-Methylisatin or 1-Methyl-1H-indole-2,3-dione, is a key heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of isatin, an endogenous compound with a wide range of biological activities, this compound serves as a crucial building block for the synthesis of more complex bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its utility also extends to the manufacturing of dyes and pigments. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound.

Physicochemical Properties

This compound is an orange to red crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2058-74-4 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Melting Point | 130-133 °C | |

| Appearance | Orange to red crystals or powder | |

| Solubility | Soluble in DMSO and DMF | |

| Synonyms | N-Methylisatin, 1-Methyl-1H-indole-2,3-dione, 1-Methylindoline-2,3-dione |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-methylation of isatin. The following protocol is a representative method.

Experimental Protocol: N-methylation of Isatin

Materials:

-

Isatin

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve isatin (1.0 equivalent) in anhydrous DMF.

-

To this solution, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with constant stirring.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the purified this compound under vacuum.

Expected Yield: 85-95%

Synthesis Workflow Diagram

Biological Activities and Applications

This compound, like its parent compound isatin, exhibits a broad spectrum of biological activities. It is a known inhibitor of several enzymes and has been investigated for its potential therapeutic applications.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carboxylesterases (CE), enzymes involved in the metabolism of various drugs. Isatin derivatives have also shown significant inhibitory activity against caspases, a family of proteases crucial for apoptosis, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the nervous system.

Anticancer Potential

The ability of isatin derivatives to induce apoptosis in cancer cells, often through the activation of the caspase cascade, makes them promising candidates for anticancer drug development. Derivatives of isatin have shown cytotoxicity against various human cancer cell lines, including those from breast, prostate, leukemia, colon, and lung cancers.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity and toxicity of this compound and related isatin derivatives.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference(s) |

| This compound | Human Carboxylesterase 1 (hCE1) | Kᵢ | 5.38 µM | |

| This compound | Human Intestinal Carboxylesterase (hiCE) | Kᵢ | 38.2 µM | |

| Isatin derivative (Compound 20d) | Caspase-3 | IC₅₀ | 2.33 µM | |

| N-alkyl isatin (Compound 4i) | Butyrylcholinesterase (BChE) | IC₅₀ | 3.77 µM | |

| Isatin derivative (IHM2) | Acetylcholinesterase (AChE) | IC₅₀ | 1.60 µM |

Table 2: Cytotoxicity and Toxicity Data

| Compound | Cell Line / Organism | Toxicity Parameter | Value | Reference(s) |

| This compound | Human U937 cells | IC₅₀ | 238 µM | |

| This compound | Mouse (intraperitoneal) | LD₅₀ | 685 mg/kg | |

| Isatin | Human promyelocytic leukemia (HL60) | CC₅₀ | 2.94 µg/ml | |

| Isatin | Rat (oral) | LD₅₀ | >2000 mg/kg |

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activity of isatin derivatives. These can be adapted for this compound.

Caspase-3 Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of a compound to inhibit the activity of caspase-3, a key executioner caspase in apoptosis. The enzyme cleaves a specific colorimetric substrate, and the resulting color change is measured spectrophotometrically.

Materials:

-

Recombinant human caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the caspase-3 enzyme.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the caspase-3 substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human source

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the this compound dilutions, and the AChE solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a predefined period.

-

Add DTNB to each well.

-

Initiate the reaction by adding ATCI to each well.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value.

Signaling Pathway

Isatin derivatives have been shown to induce apoptosis in cancer cells. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of executioner caspases like caspase-3. The following diagram illustrates a simplified representation of this pathway and the potential point of action for isatin derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, particularly as enzyme inhibitors, makes it a subject of ongoing research. This technical guide provides a foundational resource for scientists and researchers, summarizing key data and protocols to facilitate further exploration and application of this compound in various scientific disciplines.

References

1-Methylisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and known biological activities, presenting key data in a structured format to support research and development efforts.

Core Molecular and Physicochemical Data

This compound, also known as N-Methylisatin or 1-Methylindole-2,3-dione, is a derivative of isatin.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 2058-74-4 | |

| Appearance | Light yellow to amber to dark green crystalline powder | |

| Melting Point | 130-133 °C | |

| Purity | ≥98% (GC) |

Synthesis of this compound and Derivatives

The synthesis of this compound and its functionalized analogs is crucial for exploring their therapeutic potential. A common and effective method is the direct N-methylation of the corresponding isatin precursor.

Experimental Protocol: N-Methylation of 5-Bromoisatin

This protocol details the synthesis of 5-bromo-1-methylindoline-2,3-dione, a derivative of this compound.

Materials:

-

5-Bromoisatin

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Tetra-n-butylammonium Bromide (TBAB)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 5-bromoisatin (1.0 equivalent) in DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 equivalents) and a catalytic amount of TBAB to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into deionized water.

-

Acidify the aqueous mixture with dilute HCl, which will result in the precipitation of a yellow solid.

-

Filter the precipitate and wash it thoroughly with water until the filtrate becomes neutral.

-

Dry the solid product under a vacuum to obtain 5-bromo-1-methylindoline-2,3-dione.

Biological Activities and Therapeutic Potential

Isatin and its derivatives, including this compound, exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Derivatives of isatin are being extensively investigated for their potential as anticancer agents. They have been shown to target various cancer cell lines and can act as inhibitors of crucial proteins involved in cell cycle regulation and signaling. For instance, certain 5-methylisatin derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

The introduction of different substituents on the isatin core allows for the modulation of their anticancer potency. For example, N-phenethyl, N-phenacyl, and N-(1- and 2-naphthylmethyl) derivatives of 5,7-dibromoisatin have been synthesized and evaluated against various cancer cell lines, with some compounds showing high potency.

Antiviral and Antimicrobial Activity

Isatin derivatives have a long history of investigation for their antiviral properties. Notably, N-methylisatin-β-thiosemicarbazone, in combination with other agents, has demonstrated potentiation of antiviral activity against the Japanese encephalitis virus in vitro. The isatin scaffold is considered a valuable starting point for the development of new antiviral and antimicrobial agents.

Enzyme Inhibition

This compound and its analogs are utilized in studies investigating enzyme inhibition. For example, N-methyl isatin β-thiosemicarbazone was found to inhibit Rous sarcoma virus RNA-dependent DNA polymerase. The isatin core can be modified to design specific inhibitors for various enzymatic targets.

Signaling Pathway Interactions

While a specific signaling pathway directly modulated by this compound is not yet fully elucidated, the broader class of isatin derivatives is known to interact with multiple signaling pathways implicated in disease. For instance, inhibition of the mevalonate pathway, which can be influenced by compounds affecting downstream signaling, has been shown to have epigenetic consequences in cancer cells by affecting DNA methyltransferase (DNMT1) and histone deacetylases (HDACs). The development of isatin-based compounds as inhibitors of pathways like the IL-6/STAT3 signaling cascade is an active area of research for inflammatory diseases.

The general mechanism by which inhibitors of upstream signaling can affect epigenetic regulation is depicted below.

Quantitative Biological Data

The following table summarizes key quantitative data for selected this compound derivatives and related compounds from various studies.

| Compound | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |

| 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione | Anticancer | U937 | 0.19 µM | |

| Echinatin Derivative T4 | Antiproliferative | HT-29 | 2.87 - 13.88 µM (range for several derivatives) | |

| Echinatin Derivative T4 | Antiproliferative | K562 | 1.71 µM | |

| Moxifloxacin-isatin hybrid | Anticancer | HepG2, MCF-7, DU-145 | 32 - 77 µM (range) | |

| 2,5-diaminobenzoxazole derivative 3e | IL-6/STAT3 signaling inhibition | - | 3.51 µg/mL | |

| 2,5-diaminobenzoxazole derivative 3a | IL-1β production inhibition | - | 8.99 µg/mL |

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The versatility of the isatin scaffold, combined with the potential for diverse functionalization, underscores its continued importance in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Methylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an N-alkylated derivative of isatin (1H-indole-2,3-dione), is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2] The strategic placement of a methyl group at the N-1 position can modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in its preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct N-Methylation of Isatin: This is a straightforward and commonly employed method that involves the direct alkylation of the isatin nitrogen.

-

Classical Isatin Syntheses from N-Methylaniline: These methods involve the construction of the isatin ring system from an N-methylated aniline precursor using established named reactions such as the Sandmeyer, Stolle, Martinet, and Gassman syntheses.[3][4]

This guide will delve into the specifics of these methodologies.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for various methods of this compound synthesis, allowing for a clear comparison of their performance.

Table 1: Direct N-Methylation of Isatin

| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Classical Alkylation (Conventional Heating) | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 | |

| Microwave-Assisted Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | DMF (slurry) | N/A (300 W) | 3 min | 95 | |

| Phase-Transfer Catalysis (PTC) | Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp. | 48 h | ~80 |

Note: Data for long-chain alkyl bromides; provides a reference for PTC conditions. TBAB = Tetra-n-butylammonium bromide.

Table 2: Classical Isatin Syntheses Adapted for this compound

| Synthesis | Starting Material | Key Reagents | Reported Yield of Isatin Analogues (%) |

| Sandmeyer | N-Methylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | >75 (for unsubstituted isatin) |

| Stolle | N-Methylaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Not specified for this compound, but useful for N-alkylated isatins |

| Martinet | N-Methylaniline | Oxomalonate ester | Not specified for this compound |

| Gassman | N-Methylaniline | t-BuOCl, EtS(O)CH₂CO₂Et | 40-81 (for substituted isatins) |

Experimental Protocols

Protocol 1: Direct N-Methylation of Isatin (Conventional Heating)

This protocol describes a reliable and widely used procedure for the N-methylation of isatin.

Materials:

-

Isatin (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

Methyl Iodide (CH₃I) (4.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

Dissolve isatin in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature.

-

Add methyl iodide to the reaction mixture.

-

Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted N-Methylation of Isatin

This method offers a significant reduction in reaction time with an improved yield.

Materials:

-

Isatin (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

Methyl Iodide (CH₃I) (4.0 mmol)

-

N,N-Dimethylformamide (DMF) (a few drops)

Procedure:

-

In a microwave-safe vessel, thoroughly mix isatin, potassium carbonate, and methyl iodide.

-

Add a few drops of DMF to create a slurry.

-

Expose the mixture to microwave irradiation (e.g., 300 W) for 3 minutes.

-

After irradiation, cool the vessel to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

Protocol 3: Sandmeyer Synthesis of Isatin (General)

This two-step procedure can be adapted for this compound by starting with N-methylaniline.

Step 1: Synthesis of Isonitrosoacetanilide derivative

-

In a suitable flask, dissolve chloral hydrate (1.0 eq) in water.

-

Add crystallized sodium sulfate, followed by a solution of the aniline derivative (e.g., aniline) (1.0 eq) in water containing hydrochloric acid.

-

Finally, add a solution of hydroxylamine hydrochloride (approx. 3 eq) in water.

-

Heat the mixture to boiling for a few minutes until the reaction is complete.

-

Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate.

-

Filter the solid, wash with water, and dry.

Step 2: Cyclization to Isatin

-

Warm concentrated sulfuric acid to 50°C in a flask equipped with a mechanical stirrer.

-

Slowly add the dry isonitrosoacetanilide derivative from Step 1, maintaining the temperature between 60°C and 70°C.

-

After the addition is complete, heat the solution to 80°C for about 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

After standing for about 30 minutes, filter the precipitated isatin, wash thoroughly with cold water, and dry.

-

The crude isatin can be purified by recrystallization from glacial acetic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Direct N-Methylation of Isatin Workflow

Sandmeyer Isatin Synthesis Mechanism

The Sandmeyer isatin synthesis proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes an acid-catalyzed cyclization.

Stolle Isatin Synthesis Mechanism

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.

Martinet Isatin Synthesis Mechanism

The Martinet synthesis involves the condensation of an aromatic amine with an oxomalonate ester.

Gassman Isatin Synthesis Mechanism

The Gassman synthesis proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound. The direct N-methylation of isatin, particularly via microwave-assisted methods, offers a rapid and high-yielding approach. For instances where N-methylaniline is a more accessible starting material, the classical Sandmeyer, Stolle, Martinet, and Gassman syntheses provide viable, albeit sometimes more complex, alternatives. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. The provided protocols and mechanistic overviews serve as a valuable resource for the efficient synthesis of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Core Properties of 1-Methylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, also known as N-methylisatin, is a synthetically derived heterocyclic organic compound belonging to the isatin family. It is characterized by an indole core with ketone groups at positions 2 and 3, and a methyl group substituted at the nitrogen atom of the indole ring. This compound has garnered significant interest in the scientific community due to its diverse biological activities and its utility as a versatile building block in organic synthesis for the creation of more complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, including detailed experimental protocols and data presented for easy reference.

Chemical and Physical Properties

This compound is a crystalline solid, with its color described as ranging from light yellow to orange-red. It is generally insoluble in water but shows solubility in organic solvents like dimethylformamide (DMF) and is slightly soluble in ethanol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₇NO₂ | [2][3][4] |

| Molecular Weight | 161.16 g/mol | [2] |

| CAS Number | 2058-74-4 | |

| Appearance | Light yellow to amber to dark green crystalline powder | |

| Melting Point | 124-134 °C | |

| Solubility | Insoluble in water | |

| logP | 0.58 |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR (CDCl₃, δ, ppm) | 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H) | |

| ¹³C NMR (MeOD) | Downfield shift of C=O carbon to 184.751 ppm upon interaction with PTA | |

| IR (KBr, cm⁻¹) | 1734 (C=O), 1653 (C=N, in derivatives) | |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 161. Key fragments: 104, 105. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-methylation of isatin.

Materials:

-

Isatin

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve isatin in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add sodium hydride portion-wise to the cooled solution while stirring.

-

After the addition of NaH is complete, continue stirring for a short period to ensure complete deprotonation of the isatin.

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain red needle-like crystals of this compound.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to yield red, needle-like crystals. Other common solvent systems for recrystallization of organic compounds include n-hexane/acetone and n-hexane/THF.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals to obtain pure this compound.

Biological Activities

This compound has been investigated for a range of biological activities, including its role as an enzyme inhibitor and its potential as an anticancer and antiviral agent.

Carboxylesterase Inhibition

This compound is a known inhibitor of carboxylesterases (CEs), which are enzymes involved in the metabolism of various drugs. It has been reported to be a potent and selective inhibitor of human carboxylesterases, with Ki values of 38.2 µM for hiCE (intestinal) and 5.38 µM for hCE1 (liver).

Experimental Protocol for Carboxylesterase Inhibition Assay (General): A typical assay to determine carboxylesterase inhibition involves monitoring the hydrolysis of a substrate in the presence and absence of the inhibitor.

Materials:

-

Recombinant human carboxylesterase (hCE1 or hiCE)

-

A suitable substrate (e.g., p-nitrophenyl acetate or a fluorescent substrate)

-

This compound

-

Assay buffer (e.g., phosphate buffer at a physiological pH)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the carboxylesterase enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specific period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the formation of the product over time using a microplate reader (e.g., by measuring the increase in absorbance or fluorescence).

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate against the inhibitor concentration.

-

The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Caption: Workflow for a carboxylesterase inhibition assay.

Anticancer Activity

Experimental Protocol for MTT Assay (General): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: General workflow for an MTT cytotoxicity assay.

Antiviral Activity

Derivatives of isatin have shown promising antiviral activity against a range of viruses. For instance, methisazone, a derivative of N-methylisatin, was one of the first synthetic antiviral drugs. While specific data for this compound is limited in the provided results, isatin derivatives have been evaluated against viruses such as Hepatitis C Virus (HCV) and SARS-CoV.

Experimental Protocol for Cytopathic Effect (CPE) Reduction Assay (General): This assay is used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of a virus.

Materials:

-

A susceptible host cell line

-

The virus of interest

-

Complete cell culture medium

-

This compound

-

A viability staining agent (e.g., neutral red or crystal violet)

-

96-well plates

-

Microplate reader or microscope

Procedure:

-

Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.

-

Infect the cells with a pre-titered amount of the virus. Include uninfected and untreated virus-infected controls.

-

Incubate the plates at the optimal temperature for viral replication until the cytopathic effect is clearly visible in the virus-infected control wells.

-

Stain the cells with a viability dye. For example, with neutral red, living cells will take up the dye.

-

After an incubation period with the dye, the cells are washed, and the incorporated dye is solubilized.

-

The absorbance is measured using a microplate reader. A higher absorbance indicates a greater number of viable cells.

-

Calculate the percentage of CPE reduction for each concentration of this compound and determine the EC₅₀ (50% effective concentration).

Signaling Pathways

The precise cellular signaling pathways modulated by this compound are not extensively detailed in the currently available literature. Research on isatin derivatives suggests various mechanisms of action in cancer, including the induction of apoptosis and cell cycle arrest, which are regulated by complex signaling cascades. However, specific pathways directly targeted by this compound require further investigation. General research into the mechanisms of related compounds suggests potential involvement in pathways such as those regulated by kinases and reactive oxygen species.

Conclusion

This compound is a compound of significant interest with a well-defined chemical profile and a range of documented biological activities. Its role as a carboxylesterase inhibitor is established, and it serves as a promising scaffold for the development of novel anticancer and antiviral agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and therapeutic potential of this versatile molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action and to guide the rational design of new derivatives with enhanced potency and selectivity.

References

1-Methylisatin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an N-substituted derivative of the endogenous indole, isatin, has emerged as a molecule of significant interest in medicinal chemistry. Possessing a versatile scaffold, it serves as a precursor for a diverse range of bioactive compounds and has demonstrated intrinsic activity across antiviral, anticancer, and enzyme-inhibiting domains. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, primarily revolving around the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of key enzymatic activities.

Antiviral Activity

The antiviral properties of isatin derivatives, particularly thiosemicarbazones such as Methisazone (N-methylisatin-β-thiosemicarbazone), have been recognized for their efficacy against various viruses. The primary antiviral mechanism involves the disruption of the viral replication cycle at the stage of protein synthesis.[1]

Inhibition of Viral mRNA and Protein Synthesis: Studies on poxviruses have shown that Methisazone selectively inhibits the synthesis of late viral proteins, which are essential for the assembly of mature, infectious virions.[1] This inhibition is not a general shutdown of host cell protein synthesis but a more targeted effect on viral translational processes. While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with viral-specific translational factors or the proper folding and processing of viral polypeptides.

Another potential antiviral mechanism for isatin derivatives is the inhibition of viral mRNA methylation. The 5' cap methylation is a critical step for the efficient translation of most viral mRNAs, and its inhibition can significantly impair viral replication.[2]

Anticancer Activity

Isatin and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] The anticancer mechanisms are diverse and often involve the modulation of multiple cellular processes.

Inhibition of Tubulin Polymerization: Certain isatin derivatives act as microtubule-destabilizing agents. They inhibit the polymerization of tubulin into microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[4]

Induction of Apoptosis: this compound and its analogs can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Key markers of apoptosis, such as the cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1) and the activation of initiator and effector caspases, have been observed following treatment with isatin derivatives.

Modulation of Signaling Pathways: The PI3K/Akt and MAPK/ERK signaling pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Isatin derivatives have been shown to inhibit the Akt signaling pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition can sensitize cancer cells to apoptosis and inhibit their growth.

Enzyme Inhibition

Carboxylesterase (CE) Inhibition: this compound is a potent and selective inhibitor of human carboxylesterases (CEs), particularly the hCE1 isoform. CEs are involved in the metabolism of numerous ester-containing drugs. The inhibition of CEs by this compound is thought to be partially competitive, suggesting that it may interact with the active site of the enzyme. This property could be exploited to modulate the pharmacokinetics of co-administered ester-prodrugs.

Data Presentation

The following tables summarize the available quantitative data for this compound and its key derivatives.

Table 1: Carboxylesterase Inhibition by this compound

| Enzyme Isoform | Inhibition Constant (Ki) | Reference |

| Human Intestinal Carboxylesterase (hiCE) | 38.2 µM | |

| Human Carboxylesterase 1 (hCE1) | 5.38 µM |

Table 2: Antiviral Activity of Isatin Derivatives

| Compound | Virus | Assay | EC50 / ED50 | CC50 | Selectivity Index (SI) | Reference |

| N-methylisatin-β-4':4'-diethylthiosemicarbazone (M-IBDET) | HIV | PFU Reduction | 0.34 µM | - | 20 | |

| SPIII-5H (Isatin-sulphonamide derivative) | HCV | RNA Synthesis Inhibition | 17 µg/mL | 42 µg/mL | 2.5 | |

| SPIII-Br (Isatin-sulphonamide derivative) | HCV | RNA Synthesis Inhibition | 19 µg/mL | 42 µg/mL | 2.2 | |

| Sulphonamide-tethered triazolo isatin 6b | SARS-CoV-2 (Mpro) | Enzyme Inhibition | IC50 = 0.249 µM | - | - | |

| Sulphonamide-tethered triazolo isatin 6b | SARS-CoV-2 | Viral Cell Proliferation | IC50 = 4.33 µg/mL | 564.74 µg/mL | 130.4 |

Table 3: Cytotoxicity of Isatin and Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Isatin | HL-60 | Human promyelocytic leukemia | 2.94 µg/mL | |

| Bis-isatin hydrazone 21c | MCF-7 | Human breast adenocarcinoma | 1.84 µM | |

| Bis-isatin hydrazone 21c | HCT-116 | Human colorectal carcinoma | 3.31 µM |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a test compound on the in vitro polymerization of tubulin by monitoring the fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare the reaction mixture in each well of the pre-chilled 96-well plate on ice. To each well, add:

-

Polymerization buffer

-

GTP to a final concentration of 1 mM

-

Glycerol to a final concentration of 10%

-

DAPI to a final concentration of 6.3 µM

-

Test compound at various concentrations (ensure final solvent concentration is consistent across all wells and does not exceed 1-2%). Include a vehicle control (solvent only) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

-

-

Add the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Plot the fluorescence intensity against time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus by measuring the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) with and without serum

-

Test compound (this compound) at various dilutions

-

Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with a predetermined amount of virus (to yield a countable number of plaques) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and gently add the semi-solid overlay medium to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

-

After incubation, fix the cells with the fixing solution for at least 30 minutes.

-

Carefully remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value (the concentration that reduces the plaque number by 50%) can be determined from a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, in cells treated with a test compound.

Materials:

-

Cancer cell line of interest

-

Test compound (this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells, wash with ice-cold PBS, and lyse them using lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

-

Carboxylesterase Inhibition Assay

This assay measures the inhibition of carboxylesterase activity by a test compound using a model substrate.

Materials:

-

Recombinant human carboxylesterase (hCE1 or hiCE)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Test compound (this compound)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the substrate to each well.

-

Immediately measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) over time using a spectrophotometer in kinetic mode.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value from a plot of percent inhibition versus inhibitor concentration. Kinetic parameters like Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by isatin derivatives and the general workflows for the experimental protocols described.

Caption: Antiviral mechanism of this compound derivatives.

References

An In-depth Technical Guide to 1-Methylisatin Derivatives: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny, owing to their remarkable structural versatility and broad spectrum of biological activities.[1][2] Among these, 1-methylisatin, a simple N-alkylated derivative, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. The methylation at the N-1 position not only modifies the physicochemical properties of the isatin core but also provides a key anchor point for further structural diversification. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, diverse pharmacological activities with a focus on quantitative data, and explicit experimental protocols for their evaluation. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new drugs based on this privileged heterocyclic motif.

Synthesis of this compound Derivatives

The synthetic accessibility of the isatin scaffold allows for a multitude of chemical modifications. The primary routes for synthesizing this compound derivatives involve either the direct N-alkylation of a pre-formed isatin ring or the synthesis of the indole-2,3-dione core from an N-methylated precursor.

General Protocol for N-Alkylation of Isatin

A common and straightforward method for the synthesis of this compound and its substituted analogues is the N-alkylation of the corresponding isatin.[3][4]

Materials:

-

Substituted or unsubstituted isatin

-

Methyl iodide (or other alkylating agent)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isatin (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound derivative.

Synthesis of this compound-3-Thiosemicarbazone Derivatives

A significant class of biologically active isatin derivatives are the thiosemicarbazones, which are readily synthesized by the condensation of the C3-keto group of this compound with a thiosemicarbazide.

Materials:

-

This compound

-

Thiosemicarbazide (or N⁴-substituted thiosemicarbazide)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in warm ethanol.

-

Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the this compound solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound-3-thiosemicarbazone derivative.

Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a wide array of pharmacological activities, including antiviral, anticancer, antimicrobial, and enzyme inhibitory effects.

Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs. Recent research has focused on the activity of this compound derivatives against a range of viruses, including SARS-CoV and Hepatitis C Virus (HCV).

| Compound/Derivative | Virus | Assay | Activity | Reference |

| This compound-β-thiosemicarbazone (Methisazone) | Vaccinia virus | In vivo | Effective prophylactic agent | |

| SPIII-5F (a 5-fluoro isatin derivative) | SARS-CoV | CPE reduction assay | 45% maximum protection | |

| SPIII-5F | HCV | Replicon assay | EC₅₀ = 6 µg/mL | |

| Sulphonamide-tethered triazolo-isatins | SARS-CoV-2 Mpro | FRET assay | IC₅₀ = 0.249 to 1.054 µM |

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively investigated. Their mechanisms of action often involve the inhibition of key cellular targets like protein kinases and the induction of apoptosis.

| Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione | U937 (lymphoma) | MTT assay | 0.19 | |

| 4-bromo-1-diethylaminomethyl-1H-indole-2,3-dione | MDA-MB-468 (breast cancer) | MTT assay | 11.68 | |

| 5,6,7-tribromoisatin | U937 (lymphoma) | MTT assay | <10 | |

| Isatin-pyrrole derivative 6 | HepG2 (liver cancer) | MTT assay | 0.47 |

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

| Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Isatin-based thiazole derivatives | E. coli, S. aureus, C. albicans | Broth microdilution | 0.5 - 512 | |

| Isatin-β-thiosemicarbazones | Methicillin-resistant S. aureus (MRSA) | Broth microdilution | 0.78 | |

| Schiff base of 5-substituted isatin | Pseudomonas aeruginosa | Broth microdilution | 6.25 | |

| Isatin | Campylobacter jejuni, Campylobacter coli | Broth microdilution | <1.0 - 16.0 |

Enzyme Inhibition

A key mechanism underlying the biological activities of this compound derivatives is their ability to inhibit specific enzymes. This compound itself has been identified as a potent and selective inhibitor of carboxylesterases (CE).

| Inhibitor | Enzyme | Kᵢ (µM) | Reference |

| This compound | Human intestinal Carboxylesterase (hiCE) | 38.2 | |

| This compound | Human Carboxylesterase 1 (hCE1) | 5.38 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay is used to identify inhibitors of the main protease of SARS-CoV-2, a crucial enzyme for viral replication.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds (this compound derivatives) and a positive control (e.g., GC376)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add 2 µL of the compound dilutions.

-

Add 178 µL of the assay buffer containing the SARS-CoV-2 Mpro (final concentration ~20 nM) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30 minutes in a kinetic mode.

-

The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate. The concentration range can typically be from 512 µg/mL to 0.5 µg/mL.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the research methodologies employed.

Caption: General synthetic workflow for this compound derivatives.

Caption: Experimental workflow for the Mpro inhibition assay.

Caption: Simplified signaling pathway of CDK2 inhibition by isatin derivatives.

References

- 1. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijoer.com [ijoer.com]

1-Methylisatin: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, a synthetically versatile scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth review of the current literature on this compound, focusing on its synthesis, therapeutic applications, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the this compound core.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through several established methods, most commonly by the N-alkylation of isatin. A general and straightforward approach involves the direct N-methylation of isatin using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Alternatively, classical isatin syntheses, such as the Sandmeyer and Stolle methods, can be adapted to produce this compound by utilizing N-methylaniline derivatives as starting materials. The functionalization of the aromatic ring, often at the 5-position, is a key strategy to modulate the physicochemical and pharmacological properties of the resulting compounds, enabling extensive structure-activity relationship (SAR) studies.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a wide array of pharmacological activities, with the most prominent being their anticancer and antiviral properties.

Anticancer Activity

A substantial body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the induction of apoptosis in cancer cells.

Kinase Inhibition:

Several this compound derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), both of which are crucial targets in cancer therapy.

-

CDK Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound-based compounds have been shown to inhibit CDK2, leading to cell cycle arrest and a reduction in tumor cell proliferation.

-

VEGFR Inhibition: VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by this compound derivatives can disrupt this process, thereby impeding tumor growth and metastasis.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. Many this compound derivatives have been found to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-hydrazone derivative | MCF-7 (Breast) | 1.51 ± 0.09 | [1] |

| Isatin-hydrazone derivative | A2780 (Ovarian) | 18.96 ± 2.52 | [1] |

| Isatin-1,2,3-triazole hybrid | MDAMB-231 (Breast) | 0.73 | [2] |

| Isatin-indole conjugate | A-549 (Lung) | 0.76 | [3] |

| Isatin-indole conjugate | HT-29 (Colon) | 2.02 | [3] |

| Isatin-indole conjugate | ZR-75 (Breast) | 0.74 | |

| Isatin-incorporated phenyl-1,2,3-triazole | HCT116 (Colon) | 12.50 | |

| Isatin-incorporated phenyl-1,2,3-triazole | MCF7 (Breast) | 5.361 | |

| N'-(1-benzyl-2-oxo-1, 2-dihydro-3H-indol-3-ylidene) hydrazide derivative | MCF-7 (ER+) | 9.29 ± 0.97 | |

| Bis-(indoline-2,3-dione) derivative | MCF-7 (Breast) | 0.0028 | |

| Spirooxindole-pyrrolidine derivative | K562 (Leukemia) | 14.74 | |

| Spirooxindole-pyrrolidine derivative | MCF-7 (Breast) | 15.32 |

Antiviral Activity

The isatin scaffold has a long history in antiviral drug discovery, with methisazone (a this compound derivative) being one of the first synthetic antiviral drugs. Research in this area continues, with numerous this compound derivatives showing promising activity against a range of viruses.

Table 2: Antiviral Activity of this compound Derivatives (EC50 values in µg/mL)

| Compound/Derivative | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Norfloxacin-isatin Mannich base | HIV-1 | MT-4 | 11.3 | |

| Norfloxacin-isatin Mannich base | HIV-1 | MT-4 | 13.9 | |

| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide | HCV | Huh 5-2 | 17 | |

| Bromo derivative of sulphonamide | HCV | Huh 5-2 | 19 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers working with this compound and its derivatives.

Synthesis of this compound

Materials:

-

Isatin

-

Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve isatin (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Add methyl iodide (1.1-1.5 equivalents) dropwise to the stirring mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

In Vitro Kinase Inhibition Assay (General Protocol for CDK2 and VEGFR-2)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin E1 or VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilution or vehicle (for control wells) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and the substrate peptide in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock of known titer

-

Test compounds (this compound derivatives)

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed susceptible host cells into 6-well plates and incubate until a confluent monolayer is formed.

-